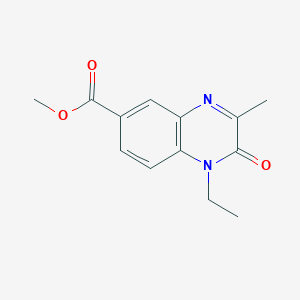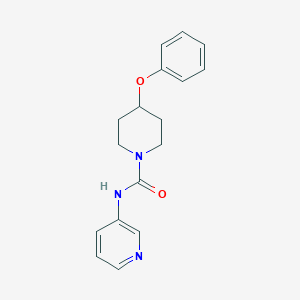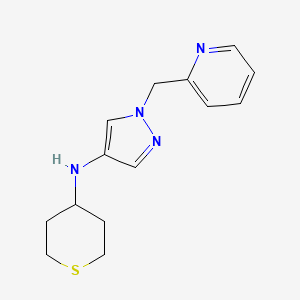![molecular formula C18H24N2O3 B7638904 N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2012 and has since gained popularity among recreational drug users due to its psychoactive effects. However, its potential as a research tool in the scientific community has also been recognized.
Mecanismo De Acción
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide acts as a potent agonist of the CB1 receptor, which leads to the activation of downstream signaling pathways. This results in various physiological effects such as altered perception, mood, and appetite. The mechanism of action of this compound is similar to that of other cannabinoids, but its potency is much higher, making it a valuable tool for studying the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause seizures, psychosis, and other adverse effects, particularly at high doses. However, its effects on the endocannabinoid system and other physiological processes are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide has several advantages as a research tool. It has high potency, selectivity, and affinity for the CB1 receptor, making it a valuable tool for studying the endocannabinoid system. However, its potential for abuse and adverse effects, particularly at high doses, must be taken into account when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide. One area of interest is its potential therapeutic applications, particularly in the treatment of pain, anxiety, and other neurological disorders. Another area of interest is its potential as a tool for studying the endocannabinoid system and other physiological processes. Further research is needed to fully understand the effects and potential applications of this compound.
Métodos De Síntesis
The synthesis of N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide involves the reaction of 4-methylpentan-1-amine and 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, followed by the addition of 1,3-dioxolane-2-ylmethyl chloride. The reaction takes place in the presence of a base and a solvent such as dimethylformamide or N-methyl-2-pyrrolidone.
Aplicaciones Científicas De Investigación
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide has been used as a research tool in various scientific studies, particularly in the field of pharmacology. It has been shown to have high affinity and selectivity for the cannabinoid receptor CB1, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. This makes this compound a valuable tool for studying the role of CB1 in various physiological processes.
Propiedades
IUPAC Name |
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,17-22-11-12-23-17)8-4-9-20-16(21)14-5-3-6-15-13(14)7-10-19-15/h3,5-7,10,17,19H,4,8-9,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBHBKUMTDWOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCNC(=O)C1=C2C=CNC2=CC=C1)C3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)

![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)


![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)

![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)
